Distinct GAT Isoform Selectivity Profile Compared to Nipecotic Acid
Guvacine demonstrates a markedly different potency rank order and absolute IC50 values across cloned GABA transporter isoforms compared to (±)-nipecotic acid. While both compounds inhibit multiple GAT subtypes, the relative affinities diverge, impacting the interpretation of functional experiments in systems co-expressing GAT-1, GAT-2, and GAT-3 [1]. Specifically, guvacine is approximately 5-fold less potent at hGAT-1 than nipecotic acid, but shows 2-fold higher potency at rGAT-2. This nuanced selectivity profile dictates experimental design when targeting specific transporter populations.
| Evidence Dimension | Inhibition of cloned GABA transporters (IC50 in μM) |
|---|---|
| Target Compound Data | GAT-1: 39 (rat) / 14 (human); GAT-2: 58 (rat); GAT-3: 378 (rat) / 119 (human); BGT-1: 1870 (human) |
| Comparator Or Baseline | (±)-Nipecotic acid: GAT-1: 8 (human); GAT-2: 38 (rat); GAT-3: 106 (human); BGT-1: 2370 (human) |
| Quantified Difference | GAT-1: Nipecotic acid 8 μM vs. Guvacine 14-39 μM (~5-fold difference); GAT-2: Nipecotic acid 38 μM vs. Guvacine 58 μM (~1.5-fold difference); GAT-3: Nipecotic acid 106 μM vs. Guvacine 119-378 μM (comparable to ~3.5-fold difference) |
| Conditions | Cloned human and rat GABA transporter isoforms expressed in heterologous systems |
Why This Matters
For researchers dissecting the roles of specific GABA transporter subtypes, the distinct inhibitory fingerprint of guvacine, particularly its relative potency at GAT-2 versus GAT-1, is a critical factor in selecting the appropriate pharmacological tool.
- [1] MedChemExpress. Guvacine hydrochloride (HY-100809) Product Datasheet. Retrieved April 21, 2026. View Source
